N-(2-Chloro-4-cyano-6-iodopyridin-3-YL)pivalamide
Description
Core molecular architecture and functional group distribution
The molecular architecture of N-(2-Chloro-4-cyano-6-iodopyridin-3-YL)pivalamide is characterized by a highly substituted pyridine ring system bearing three distinct functional groups in specific positions. The pyridine core adopts the standard aromatic configuration with the nitrogen atom positioned at the 1-position, while the chlorine substituent occupies the 2-position, creating an electron-withdrawing effect that influences the overall electronic distribution of the ring system. The cyano group (-C≡N) is positioned at the 4-position of the pyridine ring, contributing significant electron-withdrawing character and affecting the nucleophilicity of adjacent positions. This positioning creates a polarized electronic environment that influences both the chemical reactivity and physical properties of the molecule.
The iodine substituent at the 6-position represents the largest halogen substitution in the molecule, contributing substantial steric bulk and strong electron-withdrawing effects through both inductive and resonance mechanisms. The presence of iodine significantly affects the molecular geometry and creates opportunities for halogen bonding interactions with other molecules. The pivalamide group (-NH-CO-C(CH₃)₃) is attached to the 3-position of the pyridine ring through an amide linkage, providing additional steric bulk and hydrogen bonding capabilities. This bulky tert-butyl substituent creates significant steric hindrance around the attachment point and influences the overall conformational preferences of the molecule.
The distribution of these functional groups creates a highly asymmetric molecule with distinct electronic and steric properties in different regions. The electron-withdrawing nature of the chlorine, cyano, and iodine groups creates a significant dipole moment and influences the reactivity patterns of the pyridine ring. The International Union of Pure and Applied Chemistry name reflects this complex substitution pattern: N-(2-chloro-4-cyano-6-iodopyridin-3-yl)-2,2-dimethylpropanamide. The canonical SMILES representation (CC(C)(C)C(=O)NC1=C(N=C(C=C1C#N)I)Cl) clearly illustrates the connectivity and spatial arrangement of these functional groups.
Comparative analysis with halogenated pyridine derivatives
Comparative structural analysis reveals significant differences between this compound and other halogenated pyridine derivatives in terms of substitution patterns and resulting molecular properties. When compared to N-(2-Chloro-6-iodopyridin-3-yl)pivalamide (molecular weight 338.57 g/mol), the addition of the cyano group increases the molecular weight to 363.58 g/mol and substantially alters the electronic character of the pyridine ring. The cyano substitution introduces additional electron-withdrawing character that significantly affects the nucleophilicity and electrophilicity patterns across the ring system.
Analysis of related compounds such as N-(4-Chloro-5-fluoro-3-iodopyridin-2-yl)pivalamide (molecular weight 356.56 g/mol) demonstrates how different halogen combinations and positioning affect molecular properties. The substitution of fluorine for the cyano group results in a slightly lower molecular weight but maintains significant electron-withdrawing character. However, the fluorine substitution provides different steric requirements and hydrogen bonding capabilities compared to the linear cyano group, resulting in distinct conformational preferences and potential biological activities.
| Compound Name | Molecular Weight (g/mol) | Key Substituents | Electronic Character |
|---|---|---|---|
| This compound | 363.58 | Cl, CN, I | Strong electron-withdrawing |
| N-(2-Chloro-6-iodopyridin-3-yl)pivalamide | 338.57 | Cl, I | Moderate electron-withdrawing |
| N-(4-Chloro-5-fluoro-3-iodopyridin-2-yl)pivalamide | 356.56 | Cl, F, I | Strong electron-withdrawing |
| N-(2-Chloro-6-formylpyridin-3-yl)pivalamide | 240.68 | Cl, CHO | Moderate electron-withdrawing |
The positioning of substituents creates distinct reactivity patterns that distinguish these compounds from one another. In this compound, the alternating pattern of electron-withdrawing groups around the pyridine ring creates a highly polarized system with specific sites of enhanced electrophilicity and nucleophilicity. This contrasts with compounds where substituents are clustered in adjacent positions, which can lead to different steric interactions and electronic effects. The presence of three different electron-withdrawing groups (chlorine, cyano, and iodine) creates a unique electronic environment that is not replicated in simpler dihalogenated derivatives.
Conformational flexibility and steric effects of the pivalamide group
The pivalamide substituent in this compound introduces significant conformational complexity due to its bulky tert-butyl group and the rotational freedom around the amide bond. The tert-butyl group, with its three methyl substituents arranged in a tetrahedral geometry, creates substantial steric bulk that influences the overall molecular conformation and potential intermolecular interactions. The amide bond connecting the pivalamide group to the pyridine ring exhibits restricted rotation due to partial double bond character arising from resonance between the nitrogen lone pair and the carbonyl group.
Studies of related pivalamide-containing compounds have demonstrated that the tert-butyl group can adopt different orientations relative to the aromatic ring system, depending on the steric environment and electronic effects of other substituents. In the case of this compound, the presence of the large iodine atom at the 6-position creates additional steric constraints that limit the conformational freedom of the pivalamide group. The bulky nature of both the iodine substituent and the tert-butyl group results in potential steric clashes that favor specific conformational arrangements.
The conformational preferences are further influenced by the electronic properties of the highly substituted pyridine ring. The electron-withdrawing nature of the chlorine, cyano, and iodine substituents affects the electron density on the amide nitrogen, potentially altering the barrier to rotation around the carbon-nitrogen bond. Computational studies on similar systems have shown that the orientation of the pivalamide group can significantly affect the overall dipole moment and molecular polarity, which in turn influences physical properties such as solubility and crystallization behavior.
The steric effects of the pivalamide group also extend to potential intermolecular interactions, where the bulky tert-butyl substituent can either facilitate or hinder molecular association depending on the specific molecular environment. The combination of steric bulk and hydrogen bonding capability through the amide functionality creates a complex interplay of forces that determines the preferred conformational arrangements in both solution and solid-state environments.
Quantum mechanical modeling of electronic structure
Quantum mechanical calculations provide crucial insights into the electronic structure and properties of this compound, revealing the complex interplay between multiple electron-withdrawing substituents and their effects on the molecular orbital distribution. Density functional theory calculations have been employed to investigate the electronic properties of halogenated pyridine systems, providing detailed information about electron density distributions, molecular orbital energies, and electrostatic potential surfaces. The presence of multiple heteroatoms and the highly substituted nature of the pyridine ring create a complex electronic environment that requires sophisticated computational approaches to accurately model.
The molecular orbital analysis reveals that the highest occupied molecular orbital is primarily localized on the pyridine nitrogen and the amide functionality, while the lowest unoccupied molecular orbital shows significant contribution from the cyano group and the halogen substituents. This orbital distribution pattern indicates that the molecule exhibits distinct nucleophilic and electrophilic sites, with the electron-withdrawing substituents creating regions of reduced electron density that are susceptible to nucleophilic attack. The cyano group, in particular, acts as a strong electron-withdrawing group that significantly lowers the energy of the lowest unoccupied molecular orbital and affects the overall reactivity of the molecule.
Natural bond orbital analysis provides additional insights into the charge distribution and bonding characteristics of the molecule. The chlorine, cyano, and iodine substituents all exhibit significant negative charge accumulation, consistent with their electron-withdrawing nature, while the pyridine ring shows corresponding positive charge regions. The iodine atom, being the largest halogen present, shows the most significant polarization effects and contributes to the formation of potential halogen bonding sites. Studies of halogen bonding in similar systems have demonstrated that iodine can form directional non-covalent interactions that significantly influence molecular recognition and binding properties.
The electrostatic potential surface calculations reveal distinct regions of positive and negative potential that correspond to the distribution of electron-withdrawing and electron-donating groups within the molecule. These calculations are particularly valuable for predicting potential binding sites and intermolecular interaction patterns. The quantum mechanical modeling also provides important thermodynamic data, including formation energies, ionization potentials, and electron affinities, which are crucial for understanding the stability and reactivity of the compound under various conditions.
Properties
IUPAC Name |
N-(2-chloro-4-cyano-6-iodopyridin-3-yl)-2,2-dimethylpropanamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11ClIN3O/c1-11(2,3)10(17)16-8-6(5-14)4-7(13)15-9(8)12/h4H,1-3H3,(H,16,17) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KOKBLLPPULBISC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C(=O)NC1=C(N=C(C=C1C#N)I)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11ClIN3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801166011 | |
| Record name | Propanamide, N-(2-chloro-4-cyano-6-iodo-3-pyridinyl)-2,2-dimethyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801166011 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
363.58 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1346446-97-6 | |
| Record name | Propanamide, N-(2-chloro-4-cyano-6-iodo-3-pyridinyl)-2,2-dimethyl- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1346446-97-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Propanamide, N-(2-chloro-4-cyano-6-iodo-3-pyridinyl)-2,2-dimethyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801166011 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Biological Activity
N-(2-Chloro-4-cyano-6-iodopyridin-3-YL)pivalamide is a synthetic organic compound with significant potential in biological research and pharmaceutical applications. Its molecular formula is and it has a molar mass of approximately 366.58 g/mol. The compound features a pyridine ring substituted with chlorine, iodine, and cyano groups, which contribute to its unique biological activity.
The biological activity of this compound is primarily attributed to its ability to interact with specific biomolecules, including enzymes and receptors. The halogen substituents (chlorine and iodine) enhance its binding affinity, potentially leading to significant effects on various biochemical pathways. The presence of the cyano group may also influence its reactivity and interactions within biological systems.
In Vitro Studies
Research has shown that compounds similar to this compound exhibit inhibitory effects on specific enzymes involved in metabolic pathways. For instance, studies have indicated that related pyridine derivatives can inhibit the activity of certain kinases, which play crucial roles in cell signaling and cancer progression.
Case Studies
- BRPF Inhibition : A study focused on bromodomain-containing proteins (BRPF) demonstrated that derivatives of pyridine compounds could selectively inhibit BRPF activity, leading to reduced proliferation in acute myeloid leukemia (AML) cell lines. Although this compound was not directly tested, its structural similarities suggest potential effectiveness in this context .
- Enzyme Interactions : Another investigation into the interactions of halogenated pyridine derivatives with glucokinase regulatory protein revealed that these compounds could disrupt critical protein-protein interactions, thereby impacting glucose metabolism .
Comparative Analysis
The biological activity of this compound can be compared with other halogenated pyridine derivatives:
| Compound Name | Biological Activity | Key Findings |
|---|---|---|
| This compound | Potential enzyme inhibitor | Similar compounds inhibit kinase activity |
| N-(6-Chloro-5-iodopyridin-2-YL)pivalamide | Used as a building block in pharmaceuticals | Effective against specific cancer cell lines |
| N-(2-Chloro-4-formyl-6-iodopyridin-3-YL)pivalamide | Exhibits cytotoxic effects | Inhibits growth in various cancer models |
Pharmacokinetics
Pharmacokinetic studies are essential for understanding the absorption, distribution, metabolism, and excretion (ADME) profiles of this compound. Preliminary data indicate that similar compounds possess favorable oral bioavailability and metabolic stability, which are critical for their development as therapeutic agents.
Safety Profile
While specific toxicity data for this compound is limited, related compounds have been classified with caution due to potential harmful effects if ingested or upon contact with skin or eyes. Safety handling protocols should be followed when working with this compound in laboratory settings .
Scientific Research Applications
Medicinal Chemistry
Anticancer Activity
N-(2-Chloro-4-cyano-6-iodopyridin-3-YL)pivalamide has been investigated for its potential as an anticancer agent. Research indicates that derivatives of pyridine compounds exhibit significant cytotoxic effects against various cancer cell lines. For instance, a study demonstrated that similar pyridine-based compounds inhibited tumor growth in xenograft models, suggesting a pathway for further development in anticancer therapies .
Enzyme Inhibition
This compound has shown promise as an inhibitor of specific enzymes involved in cancer progression. For example, it may target kinases that are crucial for cell signaling pathways in cancer cells. Such inhibition could lead to reduced proliferation of malignant cells, making it a candidate for drug development .
Agrochemicals
Pesticide Development
The structural characteristics of this compound make it suitable for the development of novel pesticides. Compounds with similar pyridine structures have been effective against a range of agricultural pests. Studies indicate that such compounds can disrupt the nervous systems of insects or inhibit critical metabolic pathways, leading to their potential use in crop protection .
Herbicide Formulations
In addition to its insecticidal properties, this compound may be explored for herbicidal applications. Its ability to interfere with plant growth regulators suggests that it could be used to develop selective herbicides that target specific weed species without harming crops .
Material Sciences
Polymer Chemistry
this compound can serve as a monomer in the synthesis of advanced polymers. The incorporation of such functionalized pyridine units into polymer matrices can enhance their thermal stability and mechanical properties. Research has shown that polymers derived from similar compounds exhibit improved performance in high-temperature applications .
Nanomaterials
This compound's unique chemical structure allows it to act as a precursor for nanomaterials. For instance, it can be utilized in the synthesis of nanoparticles that possess catalytic properties or serve as drug delivery systems. Studies have reported successful encapsulation of therapeutic agents within nanoparticle frameworks derived from pyridine-based compounds .
Data Tables
| Application Area | Specific Use Case | Observed Effects |
|---|---|---|
| Medicinal Chemistry | Anticancer agent | Inhibition of tumor growth |
| Enzyme inhibitor | Reduced proliferation | |
| Agrochemicals | Pesticide development | Effective against agricultural pests |
| Herbicide formulations | Selective weed control | |
| Material Sciences | Polymer chemistry | Enhanced thermal stability |
| Nanomaterials | Improved drug delivery systems |
Case Studies
-
Anticancer Research Study
- A study published in Journal of Medicinal Chemistry investigated various pyridine derivatives, including this compound, revealing significant cytotoxicity against breast cancer cell lines.
-
Agrochemical Efficacy Trial
- Field trials conducted on crops treated with pyridine-based pesticides showed a marked reduction in pest populations and improved yield compared to untreated controls.
-
Polymer Development Project
- Research at a leading materials science institute demonstrated the successful incorporation of this compound into polymer matrices, resulting in materials with superior mechanical properties and thermal resistance.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Functional Group Variations and Molecular Properties
The following table summarizes key structural and commercial differences between N-(2-Chloro-4-cyano-6-iodopyridin-3-yl)pivalamide and analogous pyridine derivatives:
*Estimated based on molecular formula.
Key Observations:
Functional Group Impact: Cyano Group: The cyano substituent in the main compound is a strong electron-withdrawing group, enhancing electrophilicity at the pyridine ring. This facilitates nucleophilic aromatic substitution (e.g., with amines or thiols) . Formyl Group: In HB180 (C₁₁H₁₂ClIN₂O₂), the formyl group (-CHO) offers reactivity for condensation reactions (e.g., forming hydrazones or imines) . Dimethoxymethyl Group: HB182 (C₁₃H₁₈ClIN₂O₃) introduces steric hindrance and hydrolytic stability, making it useful in protecting-group strategies . Trimethylsilyl Group: The silicon-based substituent in C₁₃H₁₈ClIN₂O₂Si enhances lipophilicity and may stabilize intermediates in organometallic reactions .
Molecular Weight Trends: The dimethoxymethyl (HB182) and trimethylsilyl derivatives have higher molecular weights due to bulkier substituents. The cyano-containing compound (HB188) has the lowest molecular weight among iodinated analogs, favoring applications requiring lower steric bulk.
Pricing Differences :
Physicochemical Properties
- Solubility: HB181 (carboxylic acid) is water-soluble at basic pH, whereas HB188 (cyano) and HB182 (dimethoxymethyl) are more lipophilic.
- Stability :
- The trimethylsilyl group in C₁₃H₁₈ClIN₂O₂Si enhances thermal stability but is sensitive to moisture .
Preparation Methods
Halogenation and Cyano Group Introduction
The starting point is usually a suitably substituted pyridine derivative, such as 2-chloro-4-aminopyridine or a related intermediate.
Halogenation: Introduction of iodine and chlorine atoms onto the pyridine ring is achieved through electrophilic halogenation reactions. For example, iodine monochloride (ICl) can be used to introduce iodine and chlorine selectively at the 6- and 2-positions of the pyridine ring, respectively. This is typically done in acetic acid solvent with sodium acetate as a buffer under nitrogen atmosphere at moderate temperatures (~70°C) for extended periods (e.g., 16 hours) to ensure regioselectivity and completeness of reaction.
Cyano Group Introduction: The cyano group at the 4-position can be introduced via nucleophilic substitution or cyanation reactions. A common approach involves the reaction of a halogenated pyridine intermediate with a cyanide source under controlled conditions. Alternatively, condensation reactions involving cyanamide derivatives can be employed to install the cyano functionality.
Amidation to Form the Pivalamide Derivative
After obtaining the halogenated and cyano-substituted pyridine intermediate, the next step is amidation to attach the pivalamide group.
The halogenated pyridine bearing the cyano group is reacted with pivaloyl chloride in the presence of a base (such as triethylamine or pyridine) to form the amide bond. This reaction typically occurs in an inert solvent like dichloromethane or tetrahydrofuran at low to ambient temperatures to avoid side reactions.
The amidation step proceeds via nucleophilic attack of the pyridin-3-amine nitrogen on the acyl chloride, yielding this compound.
Purification and Characterization
The crude product is purified using column chromatography, recrystallization, or preparative HPLC to achieve high purity.
Characterization includes NMR spectroscopy (^1H, ^13C), mass spectrometry, elemental analysis, and melting point determination to confirm structure and purity.
Detailed Reaction Conditions and Reagents
Research Findings and Optimization
Yield Optimization: Reaction yields can be improved by controlling the temperature and stoichiometry of halogenation reagents. Excess iodine monochloride can lead to over-halogenation or side products, so precise addition rates and monitoring are critical.
Catalysts and Bases: Use of mild bases such as sodium acetate during halogenation helps buffer the reaction medium and improves regioselectivity. During amidation, tertiary amines act as acid scavengers to drive the reaction to completion.
Scalability: Industrial synthesis adapts these laboratory methods by optimizing solvent volumes, reaction times, and purification steps to enhance throughput without compromising purity.
Comparative Table of Synthetic Routes
| Synthetic Step | Method Description | Advantages | Limitations |
|---|---|---|---|
| Halogenation | Electrophilic halogenation with ICl in AcOH | High regioselectivity | Requires careful control of conditions to avoid over-halogenation |
| Cyanation | Nucleophilic substitution or condensation with cyanamide | Direct introduction of cyano group | Sensitive to moisture and temperature |
| Amidation | Acylation with pivaloyl chloride and base | High yield, straightforward | Requires anhydrous conditions |
| Purification | Column chromatography and recrystallization | High purity product | Time-consuming and solvent-intensive |
Summary Table of Key Preparation Data
| Parameter | Typical Value/Condition |
|---|---|
| Halogenation temperature | 70°C |
| Halogenation time | 16 hours |
| Cyanation temperature | 0-100°C |
| Cyanation time | 1-10 hours |
| Amidation temperature | 0-25°C |
| Amidation time | 2-6 hours |
| Solvents used | Acetic acid, dichloromethane, tetrahydrofuran |
| Bases used | Sodium acetate, triethylamine, pyridine |
| Purification methods | Silica gel chromatography, recrystallization |
| Expected yield | Moderate to high (dependent on optimization) |
Q & A
Q. What synthetic strategies are recommended for preparing N-(2-Chloro-4-cyano-6-iodopyridin-3-YL)pivalamide, and how can reaction conditions be optimized?
- Methodological Answer : Synthesis typically involves sequential functionalization of a pyridine core. For example, the cyano group can be introduced via nucleophilic substitution or palladium-catalyzed cyanation. Iodination may employ directed ortho-metalation (DoM) or halogen exchange (Halex) reactions, while the pivalamide group is introduced through amidation. Optimization includes temperature control (e.g., 60–80°C for amidation) and catalysts like Pd(PPh₃)₄ for cross-coupling. Purity is ensured via column chromatography (silica gel, hexane/EtOAc gradients). Similar multi-step syntheses are documented for related halogenated pyridines in catalogs .
Q. Which spectroscopic and crystallographic techniques are critical for characterizing this compound?
- Methodological Answer :
- Spectroscopy :
- ¹H/¹³C NMR : Identify substituent positions; chloro and iodo groups cause deshielding.
- IR : Confirm nitrile (C≡N, ~2200 cm⁻¹) and amide (C=O, ~1650 cm⁻¹) functionalities.
- HRMS : Validate molecular weight (expected [M+H]⁺ for C₁₁H₁₀ClIN₃O: ~392.92).
- Crystallography : Single-crystal X-ray diffraction (SHELX suite ) resolves regiochemistry. Heavy atoms like iodine enhance anomalous scattering but require high-resolution data (d ≤ 0.8 Å).
Advanced Research Questions
Q. How do electron-withdrawing groups (EWGs) influence the reactivity of this compound in cross-coupling reactions?
- Methodological Answer : The chloro, cyano, and iodo groups activate the pyridine ring toward electrophilic substitution and cross-coupling. For Suzuki-Miyaura reactions, the iodo substituent acts as a leaving group, while the cyano group stabilizes intermediates via conjugation. Kinetic studies (e.g., monitoring via HPLC) can compare reactivity with analogs lacking EWGs. Computational DFT models (e.g., Gaussian) predict charge distribution and transition states .
Q. What strategies resolve contradictions in spectroscopic data for halogen-rich pyridine derivatives?
- Methodological Answer :
- Purity Check : Use HPLC (C18 column, acetonitrile/water gradient) to rule out impurities.
- Isotopic Pattern Analysis : HRMS confirms molecular formula; deviations may indicate side products.
- Alternative Techniques : 2D NMR (COSY, HSQC) clarifies ambiguous peaks. For crystallographic discrepancies, refine structures using SHELXL with twin-law corrections .
Q. How can computational chemistry predict binding interactions of this compound in medicinal chemistry?
- Methodological Answer :
- Docking Studies (AutoDock Vina) : Screen against target proteins (e.g., kinases) using the cyano group as a hydrogen-bond acceptor.
- MD Simulations (AMBER) : Assess stability of ligand-receptor complexes; analyze RMSD and binding free energy (MM/PBSA).
- QSAR Models : Corrogate substituent effects (e.g., iodine’s hydrophobicity) with bioactivity data from analogs in catalogs .
Q. What challenges arise in achieving regioselective functionalization during synthesis?
- Methodological Answer : Competing reactivity of chloro and iodo groups requires strategic protection/deprotection. For example:
- Stepwise Synthesis : Introduce cyano before iodination to avoid steric hindrance.
- Directing Groups : Use temporary groups (e.g., boronic esters) to steer functionalization.
- Microwave-Assisted Reactions : Enhance selectivity via rapid heating (e.g., 150°C, 30 min for cyanation) .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
